Imidazo[1,2-A]pyrimidine-7-carbaldehyde
Overview
Description
Imidazo[1,2-A]pyrimidine-7-carbaldehyde is a compound that belongs to the class of imidazo[1,2-a]pyridines1. These compounds have been attracting substantial interest due to their potential pharmaceutical applications1.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold1. The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions1.
Molecular Structure Analysis
Imidazo[1,2-A]pyrimidine-7-carbaldehyde is a part of the imidazo[1,2-a]pyridines class of compounds. These compounds are considered as privileged structures because of their occurrence in many natural products1.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions1.
Physical And Chemical Properties Analysis
The physical and chemical properties of Imidazo[1,2-A]pyrimidine-7-carbaldehyde are not explicitly mentioned in the available resources. However, a related compound was described as a white solid with a melting point of 267-268 °C3.Scientific Research Applications
Synthesis Methods
Multicomponent Synthesis of Pyran Analogs : An efficient multicomponent synthesis protocol has been developed for creating novel imidazo[1,2-a]pyrimidine-based pyran analogs, which are of potential biological significance (Güngör, 2020).
Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : This method involves aqueous synthesis of methylimidazo[1,2-a]pyridines and related compounds, demonstrating the versatility of imidazo[1,2-a]pyrimidines in chemical synthesis (Mohan, Rao, & Adimurthy, 2013).
Microwave-Assisted, One-Pot Synthesis of Imidazole Derivatives : A novel series of imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives were synthesized via a microwave-assisted method, showcasing the efficient and environmentally friendly synthesis approaches (Güngör, 2021).
Biological and Pharmacological Studies
Anti-corrosion Activity : Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-corrosion properties in various heterocyclic compounds (Rehan, Al Lami, & Khudhair, 2021).
Antimicrobial Activity : Some derivatives of imidazo[1,2-a]pyrimidine, such as 5-n-Octylaminoimidazo[1,2-a]pyrimidine, have exhibited notable antimicrobial activities against various microorganisms (Gr, Matthews, & Robins, 1975).
Pharmacological Screening of Derivatives : A range of imidazo[1,2-a]pyrimidine derivatives of pyrazole were synthesized and evaluated for their antimicrobial, antituberculosis, and antimalarial activities, with several compounds showing significant inhibitory actions (Prasad, Kalola, & Patel, 2018).
Safety And Hazards
The safety and hazards associated with Imidazo[1,2-A]pyrimidine-7-carbaldehyde are not explicitly mentioned in the available resources. However, it’s worth noting that most of the related compounds showed non-toxicity against the tested cell lines4.
Future Directions
Imidazo[1,2-A]pyrimidine-7-carbaldehyde, as a part of the imidazo[1,2-a]pyridines class of compounds, has great potential in several research areas, from materials science to the pharmaceutical field5. In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging5.
properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRGSYRDSGFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592398 | |
Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-A]pyrimidine-7-carbaldehyde | |
CAS RN |
375857-80-0 | |
Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.